molecular formula C16H19F3N6O B2661334 N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide CAS No. 2320142-45-6

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide

Cat. No.: B2661334
CAS No.: 2320142-45-6
M. Wt: 368.364
InChI Key: ATYNBWGTSSTCGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core substituted with a cyclopropyl group at position 2. The azetidine ring at position 6 of the pyridazine moiety is further functionalized with a trifluoro-N-methylbutanamide side chain.

Properties

IUPAC Name

N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-4,4,4-trifluoro-N-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N6O/c1-23(14(26)6-7-16(17,18)19)11-8-24(9-11)13-5-4-12-20-21-15(10-2-3-10)25(12)22-13/h4-5,10-11H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYNBWGTSSTCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide typically involves multiple steps. One common method includes the cyclization of hydrazine derivatives with appropriate electrophiles to form the triazolo[4,3-b]pyridazine core . The azetidine moiety is then introduced through nucleophilic substitution reactions. The final step involves the incorporation of the trifluoro-N-methylbutanamide group under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride for acetylation, benzoyl chloride for benzoylation, and various bases like triethylamine for facilitating nucleophilic substitutions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide involves the inhibition of specific kinases such as c-Met and Pim-1. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and apoptosis . By inhibiting these kinases, the compound can induce cell cycle arrest and promote apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The compound’s closest analogs can be categorized based on shared structural motifs or applications:

Triazole-Containing Heterocycles

  • 3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazolium (TATOT): TATOT, a fused triazole derivative, shares the [1,2,4]triazolo[4,3-b] scaffold but lacks the pyridazine and trifluoroamide groups. It is notable for its use in nitrogen-rich energetic materials due to high thermal stability (decomposition at 280°C) and low toxicity. In contrast, the target compound’s trifluoromethyl and azetidine groups may enhance lipophilicity and metabolic resistance, suggesting divergent applications (e.g., pharmaceuticals vs. explosives) .
  • Imidazo[4,5-f]quinoline (IQ): IQ, a heterocyclic amine found in processed meats, shares a fused bicyclic aromatic system but differs in substitution patterns (amino and methyl groups).

Azetidine-Functionalized Compounds

  • Azetidine-based Kinase Inhibitors: Azetidine rings are common in kinase inhibitors (e.g., crizotinib analogs) due to their constrained geometry, which improves target binding. The trifluoro-N-methylbutanamide side chain in the target compound mirrors motifs in protease inhibitors (e.g., bortezomib), where fluorination enhances bioavailability.

Data Table: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Toxicity Profile Stability/Applications
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine Cyclopropyl, azetidine, trifluoroamide Not reported High predicted metabolic stability
TATOT [1,2,4]Triazolo[4,3-b]triazole Amino groups Low toxicity Energetic materials (280°C decomposition)
IQ Imidazo[4,5-f]quinoline Methyl, amino Carcinogenic (Group 2A) Formed in cooked meats

Research Findings and Gaps

  • Thermal Stability: The cyclopropyl group in the target compound may enhance thermal stability compared to non-substituted triazoles, as seen in TATOT derivatives .

Biological Activity

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • CAS Number : 2320146-74-3
  • Molecular Formula : C₁₄H₁₈N₆O
  • Molecular Weight : 286.33 g/mol

The compound functions primarily as an inhibitor of specific enzymes and receptors. It has shown potential in modulating the activity of various kinases and may interact with metabotropic glutamate receptors. Its structural components suggest that it could inhibit c-Met kinase, which plays a crucial role in cancer progression.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (µM) Effect
A5491.06 ± 0.16Significant cytotoxicity
MCF-71.23 ± 0.18Moderate cytotoxicity
HeLa2.73 ± 0.33Moderate cytotoxicity
LO2NDNot detected

The compound exhibited IC50 values comparable to known inhibitors like Foretinib, indicating its potential as a therapeutic agent against tumors expressing c-Met .

In Vivo Studies

In animal models, particularly Zucker fa/fa rats, the compound demonstrated a reduction in glucose excursions post-glucose load without inducing hypoglycemia at doses up to 750 mg/kg. This suggests a favorable safety profile alongside its pharmacological effects .

Case Study: Anti-Diabetic Effects

A study characterized the compound's ability to inhibit dipeptidyl peptidase IV (DPP-IV), a target for anti-diabetic drugs. The compound showed competitive inhibition with IC50 values ranging from 140 to 400 nM across different species' plasma samples. This positions it as a potential candidate for managing diabetes through modulation of insulin levels and glucose metabolism .

Cytotoxicity Evaluation

Another investigation focused on the cytotoxic properties against cancer cell lines A549, MCF-7, and HeLa. The results indicated that the compound could induce apoptosis effectively in these cells, suggesting its role in cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.